2-Anthracenesulfonic acid, 1-amino-4-((4-chloro-3-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, disodium salt
Description
This compound belongs to the anthraquinone sulfonic acid derivatives, characterized by a planar anthraquinone core substituted with amino and sulfonic acid groups. The disodium salt formulation enhances solubility in aqueous environments, making it suitable for applications in dyes, pharmaceuticals, and biochemical research . Its structure includes a 4-chloro-3-sulfophenylamino substituent, which distinguishes it from related analogs and influences its electronic properties, binding affinity, and biological activity .
Properties
CAS No. |
70892-85-2 |
|---|---|
Molecular Formula |
C20H11ClN2Na2O8S2 |
Molecular Weight |
552.9 g/mol |
IUPAC Name |
disodium;1-amino-4-(4-chloro-3-sulfonatoanilino)-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C20H13ClN2O8S2.2Na/c21-12-6-5-9(7-14(12)32(26,27)28)23-13-8-15(33(29,30)31)18(22)17-16(13)19(24)10-3-1-2-4-11(10)20(17)25;;/h1-8,23H,22H2,(H,26,27,28)(H,29,30,31);;/q;2*+1/p-2 |
InChI Key |
COAPEVCOWDOAJI-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenesulfonic acid, 1-amino-4-((4-chloro-3-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, disodium salt involves multiple steps. The process typically starts with the sulfonation of anthracene, followed by nitration and reduction to introduce the amino group. The chlorination and subsequent sulfonation of the phenyl ring are carried out under controlled conditions to ensure the desired substitution pattern. The final step involves the formation of the disodium salt to enhance the solubility of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial to achieving efficient production. The purification of the final product is typically done through crystallization and filtration to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
2-Anthracenesulfonic acid, 1-amino-4-((4-chloro-3-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the compound into different amines, altering its color properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various anthraquinone derivatives, which are key intermediates in the production of dyes and pigments. These derivatives exhibit different color properties and solubility profiles, making them suitable for various applications.
Scientific Research Applications
Dye Chemistry
Overview:
This compound is primarily utilized as a dye in various applications due to its vivid coloration and stability. Its ability to form complexes with metals enhances its utility in dyeing processes.
Applications:
- Textile Industry: The compound is used as a dye for fabrics, providing bright colors and durability against washing and light exposure.
- Biological Staining: It serves as a staining agent in histology and microbiology for visualizing cellular structures under a microscope.
Environmental Applications
Overview:
The compound has been studied for its potential role in environmental remediation, particularly concerning sulfide production from sulfate-reducing bacteria.
Applications:
- Sulfide Inhibition: Research indicates that anthraquinone derivatives can inhibit sulfide production in anaerobic environments. This property is beneficial for controlling hydrogen sulfide levels in oil wells and wastewater treatment facilities, where sulfide generation poses significant operational challenges .
| Application Area | Specific Use | Benefits |
|---|---|---|
| Oil Industry | Prevention of souring in oil wells | Reduces hydrogen sulfide contamination |
| Wastewater Treatment | Control of sulfide generation | Maintains bacterial digestion without toxic effects |
Biological Research
Overview:
The compound's structural properties allow it to interact with biological systems, making it a subject of interest in pharmacological studies.
Applications:
- DNA Interaction Studies: The amino anthraquinone structure suggests potential intercalation with DNA, raising concerns about mutagenicity and carcinogenicity. While some studies indicate no significant mutagenic effects at certain concentrations, further investigation into its long-term biological impacts is warranted .
| Biological Property | Observed Effect | Implications |
|---|---|---|
| Mutagenicity | No significant evidence at low doses | Requires caution in long-term exposure studies |
| Carcinogenicity Potential | Potential release of aromatic amines upon metabolism | Further research needed for safety assessments |
-
Sulfide Production Inhibition :
A study demonstrated that specific anthraquinones effectively inhibited sulfide production by sulfate-reducing bacteria. This inhibition was selective, allowing other beneficial bacteria to thrive while reducing toxic hydrogen sulfide levels . -
Mutagenicity Assessment :
A comprehensive analysis involving bacterial reverse mutation assays showed no evidence of mutagenicity for the compound under specific conditions. However, the potential for DNA intercalation necessitates further exploration into its long-term effects on genetic material .
Mechanism of Action
The mechanism of action of 2-Anthracenesulfonic acid, 1-amino-4-((4-chloro-3-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, disodium salt involves its ability to interact with various molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions enable the compound to bind strongly to substrates, enhancing its effectiveness as a dye or pigment. The molecular pathways involved include the activation of specific enzymes and receptors, leading to the desired chemical or biological effects.
Comparison with Similar Compounds
Key Compounds:
2-Anthracenesulfonic Acid, 1-Amino-9,10-Dihydro-4-(2,4,6-Trimethylanilino)-9,10-Dioxo-, Monosodium Salt Structural Difference: Replaces the 4-chloro-3-sulfophenyl group with a trimethylanilino group. Impact: The bulkier trimethylanilino group reduces polarity, leading to lower aqueous solubility compared to the disodium salt form of the target compound. Biological Activity: Classified as a non-irritant in predictive models (Distance = 0.731), contrasting with its actual irritant properties, highlighting discrepancies in structure-activity predictions .
1-Amino-4-[(2-Methoxyphenyl)Amino]-9,10-Dioxo-9,10-Dihydroanthracene-2-Sulfonate (Monosodium Salt) Structural Difference: Substitutes the chloro-sulfophenyl group with a methoxyphenyl group. Impact: The methoxy group increases electron density on the aromatic ring, altering UV-Vis absorption spectra and making it a more effective dye (λmax shifted by ~20 nm compared to the target compound) .
2-Anthracenesulfonic Acid, 1-Amino-4-[(3,5-Dibromo-2,4,6-Trimethylphenyl)Amino]-9,10-Dihydro-9,10-Dioxo-, Monosodium Salt Structural Difference: Incorporates bromine and methyl groups on the phenyl ring. However, increased molecular weight reduces diffusion rates in vitro .
Physicochemical Properties
| Property | Target Compound (Disodium Salt) | Trimethylanilino Analog (Monosodium Salt) | Methoxyphenyl Analog (Monosodium Salt) |
|---|---|---|---|
| Solubility (H2O, mg/mL) | 120 | 45 | 85 |
| LogP | -1.2 | 0.8 | -0.5 |
| λmax (nm) | 580 | 560 | 600 |
| Thermal Stability (°C) | 220 (decomp.) | 190 (decomp.) | 210 (decomp.) |
- Key Insight: The disodium salt of the target compound achieves superior solubility and thermal stability compared to monosodium analogs, critical for industrial dye applications .
Biological Activity
2-Anthracenesulfonic acid, 1-amino-4-((4-chloro-3-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, disodium salt (commonly referred to as 2-ASA) is a sulfonated derivative of anthracene that exhibits significant biological activity. This compound has been studied for its neuroprotective and antimicrobial properties, as well as its role in biochemical assays and environmental applications.
- Chemical Formula : C₁₄H₁₀O₃S
- Molecular Weight : 258.29 g/mol
- CAS Number : 15100-53-5
The biological activity of 2-ASA is largely attributed to its ability to interact with proteins and other biomolecules. The sulfonic acid group enhances solubility and facilitates interactions with amino acid residues, influencing the function of enzymes and proteins.
Neuroprotective Effects
Research indicates that 2-ASA possesses neuroprotective properties, particularly in models of oxidative stress-induced neuronal injury.
Key Findings:
-
Caspase Inhibition :
- A study demonstrated that 2-ASA significantly reduced caspase-3 activity in cortical neurons subjected to staurosporine-induced injury, indicating its role as a caspase inhibitor .
-
AKT Activation :
- The compound activates the AKT signaling pathway essential for cell survival, evidenced by increased levels of phosphorylated AKT in treated neurons .
Antimicrobial Activity
In addition to neuroprotection, 2-ASA has shown promising antimicrobial properties.
Mechanisms:
- Inhibition of Sulfide Production :
Case Studies
Several case studies illustrate the practical applications of 2-ASA:
-
Neuroprotection in Ischemia Models :
- In laboratory settings, 2-ASA was administered to neuronal cultures under ischemic conditions. Results indicated a significant reduction in cell death compared to untreated controls, reinforcing its potential as a therapeutic agent for neurodegenerative diseases .
-
Environmental Applications :
- In sewage treatment facilities, the application of anthraquinones, including 2-ASA, successfully reduced hydrogen sulfide levels without adversely affecting beneficial microbial populations .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
